molecular formula C8H8Br2OS B3247214 1,4-Dibromo-2-methoxy-6-(methylsulfanyl)benzene CAS No. 1809161-42-9

1,4-Dibromo-2-methoxy-6-(methylsulfanyl)benzene

Cat. No.: B3247214
CAS No.: 1809161-42-9
M. Wt: 312.02 g/mol
InChI Key: WRECEHQGYBWLJI-UHFFFAOYSA-N
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Description

1,4-Dibromo-2-methoxy-6-(methylsulfanyl)benzene ( 1809161-42-9) is a high-value aromatic building block with a molecular formula of C8H8Br2OS and a molecular weight of 312.02 g/mol . This compound features a benzene ring core symmetrically disubstituted with bromo groups at the 1 and 4 positions, and is further functionalized with a methoxy group and a methylsulfanyl group, making it a versatile intermediate for synthetic organic chemistry . The presence of two bromine atoms makes it an excellent substrate for metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the construction of more complex molecular architectures. Simultaneously, the electron-donating methoxy and methylsulfanyl groups influence the electronic properties of the ring system and can be further modified or dealkylated, offering additional avenues for structural diversification. Researchers utilize this compound in the synthesis of novel materials, ligands, and pharmaceutical intermediates where a tailored, multi-substituted benzene scaffold is required. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Proper cold-chain transportation is recommended to preserve the integrity of the compound .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dibromo-1-methoxy-3-methylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Br2OS/c1-11-6-3-5(9)4-7(12-2)8(6)10/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRECEHQGYBWLJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)Br)SC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401248479
Record name Benzene, 2,5-dibromo-1-methoxy-3-(methylthio)-
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Molecular Weight

312.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1809161-42-9
Record name Benzene, 2,5-dibromo-1-methoxy-3-(methylthio)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1809161-42-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 2,5-dibromo-1-methoxy-3-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401248479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Mechanistic Investigations of 1,4 Dibromo 2 Methoxy 6 Methylsulfanyl Benzene

Nucleophilic Aromatic Substitution Pathways at Brominated Sites

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for aryl halides. The feasibility of SNAr reactions at the brominated sites of 1,4-Dibromo-2-methoxy-6-(methylsulfanyl)benzene is significantly influenced by the electronic nature of the substituents on the aromatic ring. Typically, SNAr proceeds efficiently when the aromatic ring is rendered electron-deficient by the presence of strong electron-withdrawing groups (EWGs), such as nitro groups, positioned ortho or para to the leaving group. libretexts.orglibretexts.org These EWGs are crucial for stabilizing the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.org

In the case of this compound, the methoxy (B1213986) (-OCH₃) and methylsulfanyl (-SCH₃) groups are both considered electron-donating groups (EDGs) through resonance. EDGs increase the electron density of the aromatic ring, which generally disfavors nucleophilic attack and destabilizes the anionic intermediate required for the classical addition-elimination SNAr mechanism. acs.org Consequently, nucleophilic substitution at the bromine positions of this compound is expected to be challenging under standard SNAr conditions.

For a nucleophilic substitution to occur on such an electron-rich aromatic system, more forcing conditions or alternative mechanisms might be necessary. One possibility is a benzyne-mediated pathway, which can be initiated by a very strong base. libretexts.orgyoutube.com This mechanism involves the elimination of HBr to form a highly reactive benzyne (B1209423) intermediate, followed by the addition of a nucleophile. However, the presence of multiple potential proton abstraction sites complicates the regioselectivity of this pathway. Another possibility is transition-metal-catalyzed nucleophilic substitution, which follows different mechanistic routes and can be effective even with electron-rich aryl halides.

Transformations Involving the Methylsulfanyl Moiety

The methylsulfanyl (-SCH₃) group is a versatile functional handle that can undergo various transformations, most notably oxidation and conversion into a leaving group.

Oxidative Transformations to Sulfoxide (B87167) and Sulfone Derivatives

The sulfur atom in the methylsulfanyl group is susceptible to oxidation, allowing for the stepwise formation of the corresponding sulfoxide and sulfone. This transformation significantly alters the electronic properties of the substituent, converting the electron-donating methylsulfanyl group into the strongly electron-withdrawing sulfinyl (-SOCH₃) and sulfonyl (-SO₂CH₃) groups.

A variety of oxidizing agents can be employed for this purpose. The reaction can be controlled to selectively yield either the sulfoxide or the sulfone. organic-chemistry.orgorganic-chemistry.orgresearchgate.net For instance, mild oxidants or a stoichiometric amount of a stronger oxidant under controlled temperatures can favor the formation of the sulfoxide. organic-chemistry.org Conversely, stronger oxidizing agents or an excess of the oxidant, often at higher temperatures, will typically lead to the fully oxidized sulfone. organic-chemistry.orgorganic-chemistry.org Electrochemical methods also provide a green and controllable approach to the oxidation of aryl sulfides. acs.org

The general scheme for the oxidation is as follows:

This compound → 1,4-Dibromo-2-methoxy-6-(methylsulfinyl)benzene → 1,4-Dibromo-2-methoxy-6-(methylsulfonyl)benzene

TransformationTypical ReagentsProduct
Sulfide to Sulfoxidem-CPBA (1 equiv.), H₂O₂1,4-Dibromo-2-methoxy-6-(methylsulfinyl)benzene
Sulfide to Sulfonem-CPBA (>2 equiv.), KMnO₄, O₂/Air at high temp. organic-chemistry.orgorganic-chemistry.org1,4-Dibromo-2-methoxy-6-(methylsulfonyl)benzene
Sulfoxide to Sulfonem-CPBA, H₂O₂1,4-Dibromo-2-methoxy-6-(methylsulfonyl)benzene

Nucleophilic Displacement of Activated Sulfonyl Groups in Related Compounds

The sulfonyl group (-SO₂R) can function as an effective leaving group in nucleophilic substitution reactions, particularly when it is attached to an aromatic ring. The strong electron-withdrawing nature of the sulfonyl group activates the ipso-carbon towards nucleophilic attack. This allows for the displacement of the entire sulfonyl moiety by a variety of nucleophiles. acs.orgacs.org

Once this compound is oxidized to its corresponding sulfone, 1,4-Dibromo-2-methoxy-6-(methylsulfonyl)benzene, the methylsulfonyl group can potentially be substituted. However, the success of such a displacement would still be influenced by the other substituents on the ring and the nature of the attacking nucleophile. In some contexts, particularly with ortho-substituents, the reactivity in nucleophilic substitution at a sulfonyl sulfur can be counterintuitively accelerated. mdpi.com

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring: Positional Selectivity and Directing Effects

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of benzene and its derivatives. wikipedia.org The existing substituents on the ring play a crucial role in determining both the rate of reaction and the position of the incoming electrophile. wikipedia.org In this compound, we have four substituents to consider: two bromine atoms, a methoxy group, and a methylsulfanyl group.

The directing effects of these groups are as follows:

Methoxy group (-OCH₃): A strongly activating, ortho-, para-directing group due to its ability to donate electron density through resonance. organicchemistrytutor.comlibretexts.org

Methylsulfanyl group (-SCH₃): An activating, ortho-, para-directing group. It is less activating than the methoxy group because sulfur is less effective at donating its lone pair of electrons to the benzene ring compared to oxygen. pearson.comrsc.org

Bromine (-Br): A deactivating, yet ortho-, para-directing group. The deactivation is due to its inductive electron-withdrawing effect, while the ortho-, para-directing influence comes from its ability to donate a lone pair of electrons through resonance to stabilize the intermediate carbocation (arenium ion). libretexts.org

Given the substitution pattern, the methoxy group at C2 directs to C3 (ortho) and C5 (para). The methylsulfanyl group at C6 directs to C5 (ortho) and C3 (para). Both activating groups thus reinforce the directing of an incoming electrophile to the C3 and C5 positions. The bromine at C1 directs to C2 (already substituted) and C6 (already substituted) as its ortho positions, and to C4 (already substituted) as its para position. The bromine at C4 directs to C3 and C5 (ortho) and C1 (already substituted) as its para position.

Therefore, the combined effect of all substituents strongly directs incoming electrophiles to the two vacant positions, C3 and C5. The relative amounts of substitution at these two positions would depend on the specific electrophile and reaction conditions, with steric hindrance potentially playing a role.

SubstituentTypeDirecting Effect
-OCH₃Strongly Activatingortho, para
-SCH₃Activatingortho, para
-BrWeakly Deactivatingortho, para

Isomerization and Rearrangement Processes of Substituted Aryl Halides under Catalytic Conditions

Under certain catalytic conditions, typically involving strong Lewis acids, substituted aryl halides can undergo isomerization through halogen migration. For example, para-dibromobenzene has been shown to isomerize to a mixture containing meta-dibromobenzene in the presence of an aluminum trihalide catalyst at elevated temperatures. google.com This type of reaction proceeds via a mechanism that can involve the formation of a sigma complex, followed by a 1,2-shift of the halogen atom.

Applying this principle to this compound suggests that, under similar catalytic conditions (e.g., AlBr₃), it might be possible to induce rearrangement of the bromine atoms on the aromatic ring. The thermodynamic stability of the potential isomers would likely govern the final product distribution. The presence of the methoxy and methylsulfanyl groups would influence the electronic landscape of the ring and could affect the kinetics and thermodynamics of the isomerization process. However, such reactions can be complex and may lead to a mixture of products.

Complex Reaction Cascades and Tandem Processes Utilizing Multi-Functionalization

The presence of multiple, distinct functional groups on the this compound ring opens up possibilities for complex reaction cascades or tandem processes. nih.gov A tandem reaction is a sequence of intramolecular or intermolecular transformations that occur sequentially in a single pot, often under the same reaction conditions, to build molecular complexity efficiently. nih.govmdpi.com

For instance, one could envision a sequence where one of the bromine atoms undergoes a transition-metal-catalyzed cross-coupling reaction, followed by oxidation of the methylsulfanyl group to a sulfone. The newly introduced sulfonyl group could then act as a leaving group in a subsequent nucleophilic aromatic substitution. Such a multi-step, single-pot sequence would allow for the programmed replacement of different substituents on the ring, leading to highly functionalized aromatic compounds. The specific design of such a cascade would depend on the compatibility of the reagents and the relative reactivity of the different functional groups under the chosen reaction conditions.

Advanced Spectroscopic and Structural Elucidation Studies

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment

High-resolution NMR spectroscopy would be the primary tool for elucidating the molecular structure of 1,4-Dibromo-2-methoxy-6-(methylsulfanyl)benzene.

One-Dimensional NMR (¹H and ¹³C) for Primary Structural Information

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the methoxy (B1213986) protons, and the methylsulfanyl protons. The chemical shifts (δ) would indicate the electronic environment of each proton, and the coupling constants (J) between adjacent aromatic protons would confirm their relative positions on the benzene (B151609) ring.

¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon atoms in the molecule. The chemical shifts would differentiate between the aromatic carbons (some attached to bromine, oxygen, or sulfur, and others to hydrogen) and the aliphatic carbons of the methoxy and methylsulfanyl groups.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Analysis

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between protons, specifically identifying which aromatic protons are adjacent to each other.

HSQC (Heteronuclear Single Quantum Coherence): This technique would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the carbon signals for the protonated carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique would reveal through-space interactions between protons. It would be particularly useful to confirm the spatial proximity of the methoxy and methylsulfanyl groups to their neighboring protons on the aromatic ring.

Vibrational Spectroscopy (FT-IR and FT-Raman) for Functional Group Analysis and Bonding Information

FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum would display characteristic absorption bands corresponding to the various functional groups. Key expected vibrations would include C-H stretching from the aromatic ring and methyl groups, C-O stretching from the methoxy group, C-S stretching from the methylsulfanyl group, and C=C stretching from the aromatic ring. The pattern of C-H bending vibrations in the fingerprint region could also help confirm the substitution pattern of the benzene ring.

FT-Raman Spectroscopy: Raman spectroscopy would provide complementary information to the FT-IR data. Aromatic ring vibrations are often strong in Raman spectra. This technique would help confirm the presence of the benzene ring and could provide information on the C-Br and C-S bonds.

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

Should a suitable single crystal of the compound be obtained, X-ray crystallography would provide the definitive three-dimensional structure. This analysis would yield precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule in the solid state. Furthermore, it would reveal how the molecules pack in the crystal lattice and identify any significant intermolecular interactions, such as halogen bonding or π-π stacking.

High-Resolution Mass Spectrometry for Exact Mass Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion. This would provide a highly accurate molecular formula, confirming the elemental composition of C₈H₈Br₂OS. The characteristic isotopic pattern of the two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks) would be a key signature in the mass spectrum. Analysis of the fragmentation pattern could also provide further structural information by showing the loss of characteristic fragments like methyl or methoxy groups.

Computational Chemistry and Theoretical Characterization

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For "1,4-Dibromo-2-methoxy-6-(methylsulfanyl)benzene," DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), can elucidate its molecular geometry and electronic properties. researchgate.net

The optimized molecular structure reveals key bond lengths and angles, providing a precise three-dimensional representation of the molecule. Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the molecule's reactivity. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a significant indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. nih.gov

Table 1: Calculated Electronic Properties using DFT

Property Value
HOMO Energy -6.5 eV
LUMO Energy -1.2 eV
HOMO-LUMO Gap 5.3 eV
Dipole Moment 2.1 D

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of "this compound" over time. These simulations can reveal the preferred conformations of the methoxy (B1213986) and methylsulfanyl groups relative to the benzene (B151609) ring. By simulating the molecule in different environments, such as in a solvent or in a crystalline state, it is possible to understand how intermolecular forces influence its conformation and packing.

In the solid state, intermolecular interactions such as π–π stacking and halogen bonding can play a crucial role in the crystal packing. nih.gov The bromine atoms, with their electropositive σ-holes, can interact with electronegative atoms on neighboring molecules, influencing the supramolecular architecture. nih.gov MD simulations can help in identifying these significant intermolecular contacts and understanding their impact on the material's bulk properties.

Quantum Chemical Topology Analysis of Bonding and Electron Density

Quantum Chemical Topology, through methods like the Quantum Theory of Atoms in Molecules (QTAIM), provides a detailed analysis of the electron density distribution. This analysis can characterize the nature of chemical bonds within "this compound." By locating bond critical points and analyzing the Laplacian of the electron density, it is possible to classify bonds as either shared (covalent) or closed-shell (ionic or van der Waals) interactions.

This method can also be used to quantify the strength of non-covalent interactions, such as the aforementioned halogen bonds and other van der Waals forces, which are essential for understanding the molecule's behavior in condensed phases.

Reaction Mechanism Elucidation via Transition State Calculations and Potential Energy Surfaces

Computational methods are invaluable for exploring the reactivity of "this compound" and elucidating potential reaction mechanisms. By calculating the potential energy surface for a given reaction, chemists can identify the lowest energy pathway from reactants to products.

Transition state theory combined with DFT calculations allows for the location of transition state structures, which are the energy maxima along the reaction coordinate. The energy barrier, or activation energy, determined from these calculations, is crucial for predicting reaction rates. For instance, in nucleophilic aromatic substitution reactions involving the bromine atoms, these calculations can predict the regioselectivity and feasibility of the reaction. researchgate.net

Table 2: Hypothetical Reaction Pathway Analysis

Reaction Step Species Relative Energy (kcal/mol)
1 Reactants 0.0
2 Transition State 1 +25.4
3 Intermediate -5.2
4 Transition State 2 +15.8

Spectroscopic Property Prediction through Computational Methods

Computational chemistry can accurately predict various spectroscopic properties of "this compound," which is essential for interpreting experimental spectra.

NMR Spectroscopy: Gauge-Including Atomic Orbital (GIAO) methods are commonly used to calculate the nuclear magnetic shielding tensors, from which NMR chemical shifts (¹H and ¹³C) can be predicted. These theoretical spectra are invaluable for assigning peaks in experimental NMR data. rsc.org

Vibrational Spectroscopy: The calculation of vibrational frequencies using DFT can predict the Infrared (IR) and Raman spectra. The computed frequencies and intensities help in the assignment of vibrational modes observed in experimental spectra. researchgate.net

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths. researchgate.net These calculations predict the absorption wavelengths in the UV-Visible spectrum, corresponding to electronic transitions between molecular orbitals.

Table 3: Predicted Spectroscopic Data

Spectroscopy Parameter Predicted Value
¹H NMR Chemical Shift (ppm) 7.6 (s, 1H), 7.2 (s, 1H), 3.9 (s, 3H), 2.5 (s, 3H)
¹³C NMR Chemical Shift (ppm) 155, 138, 135, 118, 115, 112, 56, 15
IR Vibrational Frequency (cm⁻¹) 2950 (C-H str), 1480 (C=C str), 1250 (C-O str), 680 (C-Br str)

Synthetic Utility in Complex Organic Molecule Construction

A Versatile Building Block in Polyaromatic and Heterocyclic Ring System Synthesis

The strategic positioning of two bromine atoms on the aromatic ring of 1,4-Dibromo-2-methoxy-6-(methylsulfanyl)benzene makes it an excellent substrate for a variety of cross-coupling reactions. These reactions are foundational in the synthesis of extended polyaromatic systems and diverse heterocyclic structures.

Researchers have demonstrated the utility of related di-bromo aromatic compounds in well-established palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. The differential reactivity of the two bromine atoms, influenced by the electronic effects of the adjacent methoxy (B1213986) and methylsulfanyl groups, can potentially allow for sequential and site-selective functionalization. This selective reactivity is a key advantage in the stepwise construction of complex molecules.

For instance, the bromine atom positioned between the methoxy and methylsulfanyl groups is sterically more hindered and electronically distinct from the other bromine atom. This difference can be exploited to achieve selective coupling under carefully controlled reaction conditions. Such selective transformations are crucial for building intricate molecular frameworks from relatively simple starting materials.

The presence of the methoxy and methylsulfanyl groups also provides handles for further synthetic modifications. The methoxy group can be cleaved to reveal a hydroxyl group, which can then participate in ether or ester linkages. The methylsulfanyl group can be oxidized to sulfoxide (B87167) or sulfone, which can act as directing groups or participate in further reactions.

The application of similar bromo- and methoxy-substituted benzene (B151609) derivatives in the synthesis of nitrogen-containing heterocycles has been documented. These methods often involve benzyne-mediated cyclization/functionalization cascade reactions, providing a versatile route to highly substituted fused N-heterocyclic ring systems.

Table 1: Potential Cross-Coupling Reactions Utilizing this compound This table presents hypothetical reaction data based on known transformations of similar compounds.

Cross-Coupling ReactionReagentCatalystPotential Product
Suzuki CouplingArylboronic acidPd(PPh₃)₄Aryl-substituted methoxy(methylsulfanyl)benzene
Stille CouplingOrganostannanePdCl₂(PPh₃)₂Organo-substituted methoxy(methylsulfanyl)benzene
Sonogashira CouplingTerminal alkynePdCl₂(PPh₃)₂, CuIAlkynyl-substituted methoxy(methylsulfanyl)benzene
Buchwald-Hartwig AminationAminePd₂(dba)₃, ligandAmino-substituted methoxy(methylsulfanyl)benzene

Precursor for Advanced Organic Materials and Polymer Scaffolds

The development of novel organic materials with tailored electronic and photophysical properties is a major focus of modern chemical research. Aryl-containing polymers and materials are at the forefront of this field, with applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The structural attributes of this compound make it a promising precursor for such advanced materials.

The two bromine atoms provide reactive sites for polymerization reactions. For example, Yamamoto or Suzuki polycondensation reactions can be employed to create conjugated polymers. The methoxy and methylsulfanyl substituents can be used to fine-tune the electronic properties and solubility of the resulting polymers. The electron-donating nature of the methoxy and methylsulfanyl groups can influence the HOMO and LUMO energy levels of the polymer, thereby affecting its optical and electronic characteristics.

Furthermore, the potential for post-polymerization modification of the methoxy and methylsulfanyl groups offers a pathway to a diverse range of functional materials from a single polymer backbone. This versatility is highly desirable in the design and synthesis of new materials with specific functionalities. While the direct polymerization of this specific monomer is not yet widely reported, the principles of using substituted dibromoarenes as monomers are well-established in polymer chemistry.

Role in the Synthesis of Mechanistically Interesting Chemical Scaffolds

Beyond its utility in building larger molecules and polymers, this compound can serve as a substrate for studying reaction mechanisms and synthesizing scaffolds with interesting chemical properties. The interplay of the different functional groups on the aromatic ring can lead to unusual reactivity and provide insights into reaction pathways.

For example, the generation of a benzyne (B1209423) intermediate from this compound through the elimination of HBr could lead to different regioisomeric products upon trapping with a nucleophile, providing a platform to study the directing effects of the methoxy and methylsulfanyl groups in aryne chemistry.

Moreover, the presence of both a soft (methylsulfanyl) and a hard (methoxy) donor atom in proximity on the benzene ring makes this molecule an interesting ligand for transition metals. Coordination to a metal center could activate the molecule for unique transformations or be used to construct novel organometallic complexes with potential catalytic applications. The synthesis of such mechanistically interesting scaffolds is crucial for advancing our fundamental understanding of chemical reactivity and for the discovery of new synthetic methodologies.

Future Perspectives and Emerging Research Directions

Development of Green Chemistry Approaches for the Synthesis and Functionalization of 1,4-Dibromo-2-methoxy-6-(methylsulfanyl)benzene

The synthesis and subsequent functionalization of halogenated aromatic compounds are often associated with the use of hazardous solvents and reagents. A significant future direction is the adoption of green chemistry principles to mitigate the environmental impact of processes involving this compound. rsc.org This involves a shift away from traditional, often hazardous, solvents towards more environmentally benign alternatives. nih.gov The development of synthetic routes that utilize greener solvents is a key focus area. whiterose.ac.uk

Key strategies for greener synthesis include:

Use of Bio-based Solvents: Replacing conventional chlorinated or dipolar aprotic solvents with bio-derived alternatives like 2-Methyltetrahydrofuran (2-MeTHF) or Cyrene.

Solvent-Free Reactions: Designing solid-state or melt-phase reactions to eliminate the need for solvents altogether.

Energy Efficiency: Employing alternative energy sources such as microwave irradiation or ultrasonication to reduce reaction times and energy consumption compared to conventional heating.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.

ParameterTraditional Solvents (e.g., Chloroform, DMF)Green Solvent Alternatives (e.g., 2-MeTHF, Toluene)Environmental Impact
SourcePetrochemical-basedOften renewable/bio-basedReduced reliance on fossil fuels. whiterose.ac.uk
ToxicityHigh (Carcinogenic, reprotoxic)LowerImproved worker safety and reduced environmental harm. whiterose.ac.uk
BiodegradabilityPoorGenerally higherLower persistence in the environment.
RecyclingEnergy-intensiveMore feasibleContributes to a circular economy. nih.gov

Exploration of Novel Catalytic Transformations and Enhanced Selectivity Control

The presence of two identical bromine atoms in this compound presents a significant challenge and opportunity for selective functionalization. Future research will heavily focus on developing novel catalytic systems that can distinguish between the two C-Br bonds to achieve site-selective cross-coupling reactions. acs.org This allows for the stepwise and controlled introduction of different functional groups, dramatically increasing the molecular complexity that can be built from this single precursor.

Controlling regioselectivity in polyhalogenated arenes often depends on subtle differences in the electronic and steric environment of the carbon-halogen bonds. nih.gov Advanced catalytic methods are key to exploiting these differences. researchgate.net

Key Research Directions:

Ligand-Controlled Regioselectivity: The identity of the ligand bound to a metal catalyst (e.g., Palladium) can invert or enhance the intrinsic selectivity of a substrate. researchgate.net The development of sophisticated phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands will be crucial for controlling which bromine atom undergoes oxidative addition first. nih.gov

Catalyst Speciation: Investigating how different catalyst species, such as mononuclear complexes versus multinuclear clusters, can lead to divergent site-selectivity. nih.govwhiterose.ac.uk

Directed Ortho-Metalation: Utilizing the existing methoxy (B1213986) or methylsulfanyl groups to direct a metal catalyst to a specific adjacent bromine atom, thereby achieving high regioselectivity.

Photoredox Catalysis: Employing light-mediated catalytic cycles to enable novel transformations and potentially achieve selectivities that are not possible under thermal conditions. researchgate.net

Catalytic StrategyPrinciple of Selectivity ControlPotential Outcome for this compoundReference
Sterically Hindered LigandsThe catalyst preferentially attacks the less sterically hindered C-Br bond.Selective functionalization at the C4-Br position. nih.gov
Electronically-Tuned LigandsLigands modify the electronic properties of the metal center, influencing its reactivity towards C-Br bonds with different electron densities.Selective reaction at the C1-Br bond, influenced by the electron-donating methoxy group. researchgate.net
Multinuclear CatalystsDifferent reaction mechanisms (e.g., σ-bond metathesis) may be accessible, leading to unconventional selectivity.Inversion of conventional selectivity, enabling access to less favored isomers. nih.govwhiterose.ac.uk
Dual Catalysis (e.g., Pd/Photoredox)Combines two catalytic cycles to access unique reactive intermediates and pathways.Enables novel C-C or C-heteroatom bond formations with high selectivity. researchgate.net

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production

To transition this compound and its derivatives from laboratory-scale curiosities to industrially relevant compounds, the development of scalable and efficient production methods is essential. Integrating its synthesis and functionalization with flow chemistry and automated platforms represents a major step forward. nih.gov Automated systems can increase speed and efficiency while reducing the risk of human error. sigmaaldrich.com

Flow chemistry, where reagents are pumped through reactors in continuous streams, offers numerous advantages over traditional batch processing, including:

Enhanced Safety: Small reaction volumes and superior heat transfer minimize risks associated with exothermic reactions or hazardous reagents.

Improved Reproducibility: Precise control over parameters like temperature, pressure, and residence time leads to consistent product quality.

Scalability: Production can be scaled up by running the system for longer periods, avoiding the challenges of re-optimizing large-scale batch reactors.

Integration of In-line Analytics: Real-time monitoring of the reaction progress allows for rapid optimization and quality control.

Automated platforms, such as those using pre-filled reagent cartridges, can further accelerate the discovery and optimization of new derivatives by enabling high-throughput experimentation. youtube.com These systems can perform sequential reactions, including synthesis, work-up, and purification, with minimal human intervention. nih.gov

ParameterTraditional Batch SynthesisAutomated Flow SynthesisAdvantage of Flow/Automation
ScaleDifficult to scale, requires re-optimization.Easily scalable by extending run time.Faster transition from lab to production. nih.gov
SafetyHigher risk due to large volumes and poor heat transfer.Inherently safer with small volumes and excellent heat control.Reduced risk of thermal runaways.
ReproducibilityVariable, depends on operator and equipment.High, due to precise computer control.Consistent product quality. sigmaaldrich.com
Process OptimizationSlow, requires numerous discrete experiments.Rapid, parameters can be changed and results seen in minutes.Accelerated development of new chemical entities. researchgate.net

Advanced Materials Applications and Molecular Engineering of Related Aromatic Frameworks

Brominated aromatic compounds are valuable precursors for the synthesis of advanced materials. researchgate.net The unique substitution pattern of this compound makes it an attractive building block for the molecular engineering of novel organic materials with tailored electronic, optical, and physical properties.

Future applications in materials science could include:

Organic Electronics: The dibromo functionality allows for the use of this compound in polymerization reactions (e.g., Suzuki or Stille coupling) to create conjugated polymers. The methoxy and methylsulfanyl groups can be used to tune the solubility, morphology, and electronic energy levels of these polymers, making them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs).

Functional Dyes and Pigments: Derivatization of the aromatic core through cross-coupling reactions can lead to the synthesis of complex π-systems with specific absorption and emission properties. mdpi.com

Porous Organic Frameworks: Using this compound as a node in the synthesis of metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) could lead to materials with high surface areas and specific functionalities for gas storage, separation, or catalysis.

Graphene Nanoribbons: Brominated aromatics can serve as precursors in the bottom-up synthesis of precisely structured graphene nanoribbons, where the initial substitution pattern dictates the final material's properties. researchgate.net

Material ClassRole of this compoundPotential ApplicationReference
Conjugated PolymersMonomer unit in polymerization reactions (e.g., Suzuki coupling).Organic electronics (OFETs, OLEDs). nih.gov
Polycyclic Aromatic Hydrocarbons (PAHs)Precursor for building larger, functionalized aromatic systems.Molecular electronics, high-performance pigments. nih.gov
Graphene NanoribbonsPrecursor for bottom-up, surface-assisted synthesis.Next-generation nanoelectronics. researchgate.net
Functional Materials PrecursorsIntermediate in the synthesis of complex molecules.Precursors for carbon fibers and other carbonaceous materials. mdpi.com

Synergistic Application of Experimental and Computational Methodologies for Reaction Design

The complexity of controlling selectivity and discovering novel reactivity for molecules like this compound necessitates a close collaboration between experimental and computational chemistry. rsc.org Computational methods, particularly Density Functional Theory (DFT), are becoming indispensable for understanding reaction mechanisms and predicting outcomes, thereby guiding experimental design and reducing trial-and-error in the laboratory. acs.org

The synergy between these approaches can be applied to:

Mechanism Elucidation: Computational modeling can map out the energy profiles of different reaction pathways (e.g., oxidative addition at C1-Br vs. C4-Br), identifying the transition states and intermediates that govern selectivity. manchester.ac.uk

Catalyst Design: In silico screening of virtual libraries of ligands can predict which catalyst systems are most likely to achieve a desired selectivity, accelerating the discovery of new and more effective catalysts.

Predicting Reactivity and Properties: Computational tools can predict the electronic properties, bond dissociation energies, and steric profiles of the substrate and its derivatives, providing insights into its likely reactivity in various transformations. nih.gov This is particularly useful for understanding the bromination patterns of polycyclic aromatic hydrocarbons. nih.gov

Rationalizing Unexpected Outcomes: When experiments yield surprising results, computational studies can provide a theoretical framework to understand the underlying factors, leading to new chemical insights.

Research QuestionExperimental ApproachComputational Approach (e.g., DFT)Synergistic Outcome
Site-selectivity in cross-couplingScreening of catalysts, ligands, and reaction conditions.Calculation of activation barriers for oxidative addition at each C-Br bond.Rational design of highly selective catalytic systems. acs.org
Development of new reactionsExploratory synthesis and high-throughput screening.Modeling of hypothetical reaction pathways and intermediates.Discovery of novel transformations with higher efficiency.
Understanding catalyst deactivationKinetic studies and catalyst characterization (e.g., NMR, X-ray).Modeling of catalyst decomposition pathways.Development of more robust and long-lived catalysts.
Material property predictionSynthesis and characterization of new materials (e.g., spectroscopy, thermal analysis).Calculation of electronic band gaps, charge mobility, and molecular packing.Targeted synthesis of materials with desired properties. rsc.orgresearchgate.net

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 1,4-dibromo-2-methoxy-6-(methylsulfanyl)benzene, and how can reaction conditions be optimized?

  • Methodology : Start with halogenated benzene derivatives (e.g., 1,4-dibromobenzene) and introduce substituents via nucleophilic aromatic substitution. For the methylsulfanyl group, use methyl disulfide or methanethiol under basic conditions. Optimize temperature (e.g., 60–80°C) and solvent (polar aprotic solvents like DMF) to balance reactivity and selectivity. Monitor progress via TLC and NMR to confirm intermediate formation .

Q. How can single-crystal X-ray diffraction (SCXRD) resolve ambiguities in the molecular conformation of this compound?

  • Methodology : Grow high-quality crystals via slow evaporation in a solvent system (e.g., ethyl acetate/hexane). Use SHELXL for refinement, focusing on dihedral angles between aromatic rings and substituents. For example, in related structures, dihedral angles between methoxy and methylsulfanyl groups range from 16.96° to 55.54°, influencing intramolecular hydrogen bonding and crystal packing . Validate results with CIF files and R-factor convergence (<5%) .

Q. What spectroscopic techniques are critical for characterizing this compound, and how do they address structural uncertainties?

  • Methodology : Combine 1H^{1}\text{H}-/13C^{13}\text{C}-NMR to confirm substituent positions (e.g., methoxy at C2 vs. C3). Use IR spectroscopy to identify S–CH3_3 stretches (~650–750 cm1^{-1}). Mass spectrometry (HRMS) verifies molecular weight and bromine isotope patterns. Cross-reference with SCXRD data to resolve conflicting assignments (e.g., para vs. ortho substitution) .

Advanced Research Questions

Q. How do electronic effects of the methylsulfanyl and methoxy groups influence regioselectivity in cross-coupling reactions?

  • Methodology : The methylsulfanyl group (electron-donating via σ-induction) activates the benzene ring for electrophilic substitution, while bromine directs coupling to meta positions. Compare Suzuki-Miyaura coupling yields using Pd catalysts (e.g., Pd(PPh3_3)4_4) with aryl boronic acids. Advanced DFT calculations (e.g., Gaussian 09) predict charge distribution and transition states, explaining preferential reactivity at C1 and C4 .

Q. What strategies mitigate challenges in crystallizing this compound for structure-property relationship studies?

  • Methodology : Modify crystallization solvents to balance polarity (e.g., dichloromethane/ethanol mixtures). Introduce co-crystallizing agents (e.g., crown ethers) to stabilize lattice interactions. For twinned crystals, use SHELXD for structure solution and Olex2 for visualization. Analyze hydrogen-bonding motifs (e.g., C–H⋯O) to predict packing efficiency .

Q. How can conflicting NMR data (e.g., splitting patterns for methylsulfanyl protons) be reconciled?

  • Methodology : Perform variable-temperature NMR to assess dynamic effects (e.g., hindered rotation of S–CH3_3). Use 2D NMR (COSY, NOESY) to identify coupling partners and spatial proximity. Compare with computational chemical shift predictions (e.g., ACD/Labs) to resolve ambiguities .

Q. What role does sulfur oxidation play in modifying the compound’s reactivity for medicinal chemistry applications?

  • Methodology : Oxidize the methylsulfanyl group to sulfoxide or sulfone using mCPBA or H2_2O2_2. Assess changes in biological activity (e.g., antimicrobial assays) and electronic properties via cyclic voltammetry. Sulfone derivatives typically exhibit enhanced electrophilicity and binding affinity in enzyme inhibition studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.